molecular formula C15H15Pr B079917 Tris(cyclopentadienyl)praseodymium CAS No. 11077-59-1

Tris(cyclopentadienyl)praseodymium

Cat. No. B079917
CAS RN: 11077-59-1
M. Wt: 336.19 g/mol
InChI Key: YFBJZFPKCQMKSJ-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)praseodymium is an organometallic complex of praseodymium, a rare earth element, with cyclopentadienyl ligands. It's studied for its electronic structure and its interaction with various adducts.

Synthesis Analysis

Synthesis of tris(cyclopentadienyl)praseodymium involves the reaction of praseodymium with cyclopentadienyl ligands. Detailed synthesis methods are not directly outlined in the available literature.

Molecular Structure Analysis

The molecular structure of tris(cyclopentadienyl)praseodymium complexes has been a subject of study, with emphasis on the crystal field splitting pattern and electronic structure. The crystal-field parameters obtained from these studies are compared with those predicted on the basis of models like the electrostatic point charge model and the angular overlap model (H. Reddmann & Hanns-Dieter Amberger, 1985).

Chemical Reactions and Properties

The compound exhibits unique chemical reactions and properties, particularly in its interaction with other molecules. For example, its adducts with cyclohexylisocyanide and methyltetrahydrofuran have been studied, revealing insights into its electronic structure and crystal field splitting pattern (Hanns-Dieter Amberger & W. Jahn, 1985).

Physical Properties Analysis

Physical properties such as vibrational spectra and bonding strengths in tris(cyclopentadienyl)praseodymium have been explored. These studies help in understanding the metal-ring coordination and the strength of the metal-ligand bonds (B. Lokshin et al., 1982).

Chemical Properties Analysis

The chemical properties of tris(cyclopentadienyl)praseodymium, especially its electronic structure, have been extensively studied. Research has focused on the absorption spectrum, magnetic circular dichroism spectra, and parameterization of crystal field splitting patterns, providing a deeper understanding of its electronic configuration (Hanns-Dieter Amberger et al., 1985).

Scientific Research Applications

Summary of the Application

Tris(cyclopentadienyl)praseodymium is used in the study of the structure and bonding properties of complexes formed by trivalent f elements (M=U, Np, Pu and lanthanides except for Pm and Pr) with cyclopentadienyl (Cp) and cyclohexylisonitrile (C≡NCy) ligands .

Methods of Application or Experimental Procedures

The structure and bonding properties of these complexes were studied by a joint experimental (XRD, NMR) and theoretical (DFT) analysis .

Results or Outcomes

The results point to interactions of comparable strengths with the anionic Cp and neutral C≡NCy ligands in the complexes. The structural and bonding properties of the actinide complexes reflect small but characteristic differences with respect to the lanthanide analogues .

2. Application in Synthesis of Highly Substituted Cyclopentadienes

Summary of the Application

Highly substituted cyclopentadienes and pentafulvenes are important compounds because these compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .

Methods of Application or Experimental Procedures

The half-sandwich metallocenes of the late transition metals can be readily synthesized by deprotonative complexation of cyclopentadiene with metal halide [M-X] through the elimination of HX, and reductive complexation of pentafulvene with metal hydride [M-H] .

Results or Outcomes

The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important. The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the thus synthesized late transition metal half-sandwich metallocenes to catalytic reactions are also disclosed .

Safety And Hazards

Tris(cyclopentadienyl)praseodymium is a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of contact with skin, the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .

properties

IUPAC Name

cyclopenta-1,3-diene;praseodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHYOYODNXUAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(cyclopentadienyl)praseodymium

CAS RN

11077-59-1
Record name Tris(η5-2,4-cyclopentadien-1-yl)praseodymium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11077-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(η5-2,4-cyclopentadien-1-yl)praseodymium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Reddmann, HD Amberger - Journal of the Less Common Metals, 1985 - Elsevier
The previously derived crystal-field splitting pattern of a cyclohexylisocyanide adduct of tris(η 5 -cyclopentadienyl)-praseodymium(III) has been fitted to the parameters of a semi-…
Number of citations: 10 www.sciencedirect.com
G Hanrong, S Qi, H Jingyu, J Sunchun… - Journal of organometallic …, 1992 - Elsevier
(Li·3DME(η 5 -C 5 H 5 ) 3 NdC 6 H 5 ], 1 was synthesized by the reaction of NdCl 3 ·2LiCl, 2 equivalents of cyclopentadienylsodium and one equivalent of phenyllithium in THF at −78C, …
Number of citations: 23 www.sciencedirect.com
ALDAV Tool - sigmaaldrich.cn
Nature offers numerous examples of achieving big objectives with tiny tools. Design of natural materials often serves as a model for many technical innovations. Nanoscale modification …
Number of citations: 5 www.sigmaaldrich.cn

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